molecular formula C17H22N2O2 B7585813 N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide

N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide

カタログ番号 B7585813
分子量: 286.37 g/mol
InChIキー: QIRYOLAQLITTPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide, also known as O-2050, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of opioids and has been shown to have analgesic properties in preclinical studies.

作用機序

The mechanism of action of N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide is not fully understood, but it is believed to act as a mu-opioid receptor agonist. N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has been shown to bind to the mu-opioid receptor with high affinity and to produce analgesia through the activation of this receptor. However, N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has also been shown to have a lower potential for producing respiratory depression and physical dependence than other mu-opioid receptor agonists, making it a promising therapeutic agent.
Biochemical and Physiological Effects
N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has been shown to produce analgesia, antitussive effects, and sedation in preclinical studies. N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has also been shown to have a lower potential for producing respiratory depression and physical dependence than other mu-opioid receptor agonists, making it a promising therapeutic agent. However, further research is needed to fully understand the biochemical and physiological effects of N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide.

実験室実験の利点と制限

N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor, as well as its potential for producing fewer side effects than other mu-opioid receptor agonists. However, there are also limitations to using N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide in lab experiments, including the need for careful dosing and monitoring of animals to avoid potential adverse effects.

将来の方向性

There are several future directions for research on N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide, including further studies on its mechanism of action, the development of more selective and potent analogs, and the evaluation of its potential therapeutic applications in humans. Additionally, there is a need for further research on the safety and toxicity of N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide, particularly with regards to its potential for producing physical dependence and addiction. Overall, N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has shown promise as a potential therapeutic agent for the treatment of pain and cough, but further research is needed to fully understand its potential benefits and limitations.

合成法

The synthesis of N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide involves several steps, including the reaction of 3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenylboronic acid with N-(tert-butoxycarbonyl)-4-piperidone, followed by the removal of the protecting group to obtain N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide. This synthesis method has been reported in several scientific publications and has been validated by multiple research groups.

科学的研究の応用

N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. Preclinical studies have shown that N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has potent analgesic effects, comparable to those of morphine, but with fewer side effects. N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide has also been shown to have antitussive properties, making it a potential treatment for cough.

特性

IUPAC Name

N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11(20)18-13-4-2-3-12(7-13)8-19-9-14-15(10-19)17-6-5-16(14)21-17/h2-4,7,14-17H,5-6,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRYOLAQLITTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CN2CC3C4CCC(C3C2)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。